7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine
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Overview
Description
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 7-chloroquinoline with N-ethyl-4-methyl-N-(2-methylprop-2-enyl)amine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids in microorganisms, leading to their death. In anticancer research, the compound induces apoptosis in cancer cells by disrupting their mitochondrial function and activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline: A precursor in the synthesis of various quinoline derivatives.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities.
Uniqueness
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine stands out due to its unique substitution pattern, which imparts specific biological activities not observed in other quinoline derivatives. Its potential as a multi-functional agent in antimicrobial, antimalarial, and anticancer research highlights its versatility and importance in scientific research.
Properties
IUPAC Name |
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-5-19(10-11(2)3)16-8-12(4)14-7-6-13(17)9-15(14)18-16/h6-9H,2,5,10H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJAFPOTFNJHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C1=NC2=C(C=CC(=C2)Cl)C(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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